20-Hydroxyecdysone 22-phosphate

Content Navigation

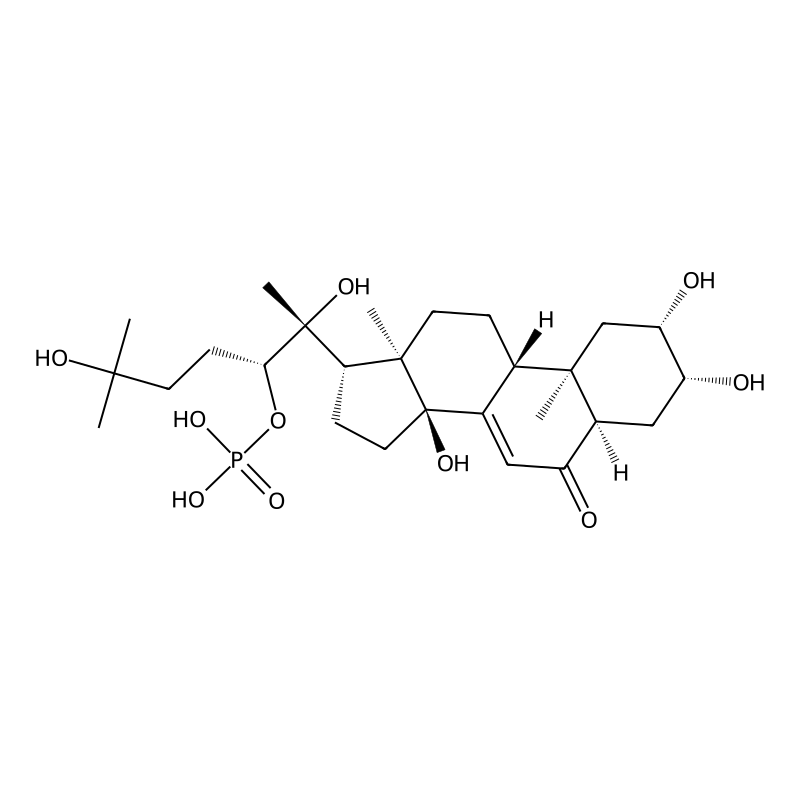

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

20-Hydroxyecdysone 22-phosphate (20E22P) is the C-22 phosphorylated conjugate of the primary arthropod molting hormone, 20-hydroxyecdysone. In procurement and assay design, this compound is primarily selected for its role as a highly water-soluble, inactive prodrug and as a highly specific enzymatic substrate. Unlike the highly hydrophobic free sterol, the addition of the phosphate group at the C-22 position dramatically increases aqueous solubility, eliminating the need for organic solvents like DMSO or ethanol in sensitive biological assays [1]. Furthermore, 20E22P serves as the definitive reference standard for quantifying maternal ecdysteroid storage and is the premier substrate for isolating and characterizing ecdysteroid-phosphate phosphatase (EPPase) activity in metabolic studies [2].

Substituting 20-Hydroxyecdysone 22-phosphate with the free hormone (20-hydroxyecdysone) or generic phosphate substrates fundamentally compromises assay integrity. Free 20-hydroxyecdysone binds immediately to the ecdysone receptor (EcR), making it impossible to use in controlled-release or developmental timing assays where premature receptor activation must be avoided [1]. Conversely, attempting to use generic phosphatase substrates (such as p-nitrophenyl phosphate) to measure EPPase activity results in high background noise from non-specific lysosomal acid phosphatases [2]. Even closely related analogs like ecdysone 22-phosphate (E22P) are not direct substitutes, as they exhibit significantly lower maximum turnover rates (Vmax) when subjected to EPPase cleavage, and yield ecdysone rather than the more biologically potent 20-hydroxyecdysone upon dephosphorylation [3].

References

- [1] Makka, T., et al. (2002). A possible role of 20-hydroxyecdysone in embryonic development of the silkworm Bombyx mori. Archives of Insect Biochemistry and Physiology, 51(3), 111-120.

- [2] Sonobe, H., & Yamada, R. (2004). Ecdysteroids during Early Embryonic Development in Silkworm Bombyx mori: Metabolism and Functions. Zoological Science, 21(5), 503-516.

- [3] UniProtKB - Q7YTB0 (EPP_BOMMO) Ecdysteroid-phosphate phosphatase.

Superior Maximum Turnover Rate (Vmax) in EPPase Assays

When evaluating substrates for ecdysteroid-phosphate phosphatase (EPPase) assays, 20-Hydroxyecdysone 22-phosphate demonstrates a vastly superior maximum turnover rate compared to the non-hydroxylated analog, ecdysone 22-phosphate (E22P). Kinetic analyses reveal that EPPase achieves a Vmax of 19.23 μmol/min/mg when utilizing 20E22P, compared to only 1.25 μmol/min/mg for E22P [1]. This >15-fold increase in catalytic turnover makes 20E22P the optimal substrate for high-throughput screening or assays requiring high sensitivity to EPPase activity [1].

| Evidence Dimension | EPPase Maximum Catalytic Rate (Vmax) |

| Target Compound Data | 19.23 μmol/min/mg (20E22P) |

| Comparator Or Baseline | 1.25 μmol/min/mg (E22P) |

| Quantified Difference | >15-fold higher Vmax for 20E22P |

| Conditions | In vitro EPPase kinetic assay |

Procuring 20E22P ensures maximum assay sensitivity and signal generation when quantifying EPPase activity or screening for enzymatic inhibitors.

Absolute Resistance to Non-Specific Lysosomal Phosphatases

A critical procurement advantage of 20E22P is its structural resistance to off-target cleavage. While generic phosphate substrates are readily cleaved by a wide array of cellular phosphatases, the C-22 phosphate linkage in 20E22P is highly specific to cytosolic EPPase. Studies demonstrate that non-specific lysosomal acid phosphatases scarcely hydrolyze C-22 ecdysteroid phosphates, whereas EPPase rapidly converts them to free sterols [1]. This structural exclusivity allows researchers to measure specific EPPase activity directly in crude cell lysates without the confounding background noise typical of generic phosphatase assays [2].

| Evidence Dimension | Off-target cleavage by lysosomal acid phosphatases |

| Target Compound Data | Scarcely hydrolyzed (stable) |

| Comparator Or Baseline | Generic phosphate substrates (rapidly hydrolyzed) |

| Quantified Difference | Near-total resistance to non-specific lysosomal degradation |

| Conditions | Crude lysate or purified lysosomal acid phosphatase fractions |

Eliminates false positives in metabolic assays, allowing for the precise measurement of EPPase activity without requiring extensive prior enzyme purification.

Receptor Binding Inactivation for Controlled-Release Applications

For controlled-release or developmental studies, the active hormone cannot be administered directly due to immediate receptor activation. Phosphorylation at the C-22 position sterically hinders interaction with the ecdysone receptor (EcR) heterodimer (EcR/USP). While free 20-hydroxyecdysone exhibits the highest relative binding affinity to the receptor complex, 22-phosphate conjugates show effectively zero baseline binding affinity until enzymatically cleaved [1]. This binary 'off/on' state makes 20E22P an ideal biochemical prodrug, allowing researchers to precisely control the timing of hormone activation via EPPase introduction [2].

| Evidence Dimension | Ecdysone Receptor (EcR) Binding Affinity |

| Target Compound Data | Negligible binding affinity (inactive prodrug state) |

| Comparator Or Baseline | Free 20-hydroxyecdysone (highest relative binding affinity) |

| Quantified Difference | Complete suppression of receptor activation prior to dephosphorylation |

| Conditions | In vitro ligand-binding assay (EcR/USP heterodimer) |

Enables the design of temporally controlled biological assays where the active hormone is only released upon specific enzymatic triggering.

High-Sensitivity EPPase Kinetic Assays and Inhibitor Screening

Because 20E22P provides a >15-fold higher Vmax than E22P, it is the premier substrate for quantifying ecdysteroid-phosphate phosphatase (EPPase) activity. It is heavily procured for high-throughput screening of EPPase inhibitors, which are investigated as potential highly specific insect growth regulators (IGRs) or next-generation insecticides that disrupt embryonic development [1].

Temporally Controlled in vivo Hormone Delivery

Due to its negligible affinity for the EcR receptor and high aqueous solubility, 20E22P is utilized as a biochemical prodrug in developmental biology. Researchers inject or formulate 20E22P into aqueous media to achieve controlled, localized release of 20-hydroxyecdysone only in tissues expressing active EPPase, avoiding the systemic shock and solubility issues associated with injecting free 20E [2].

Analytical Reference Standards for Diapause and Metabolic Profiling

20E22P is a critical analytical standard for LC-MS/MS and HPLC profiling of maternal hormone storage in insects. It allows agricultural researchers to accurately quantify the ratio of inactive storage conjugates to active free hormones, a key metric for predicting embryonic diapause termination and managing pest population cycles [3].

References

- [1] UniProtKB - Q7YTB0 (EPP_BOMMO) Ecdysteroid-phosphate phosphatase.

- [2] Makka, T., et al. (2002). A possible role of 20-hydroxyecdysone in embryonic development of the silkworm Bombyx mori. Archives of Insect Biochemistry and Physiology, 51(3), 111-120.

- [3] Sonobe, H., & Yamada, R. (2004). Ecdysteroids during Early Embryonic Development in Silkworm Bombyx mori: Metabolism and Functions. Zoological Science, 21(5), 503-516.

XLogP3

Wikipedia

Use Classification

Explore Compound Types